4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline
Description
Properties
IUPAC Name |
3-butyl-6-(2-methylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-3-4-9-15-19-20-17-22(15)21-16(23-17)13-10-11(2)18-14-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWAAPEVYVPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and thiadiazole derivatives with quinoline under specific conditions. For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with quinoline derivatives in the presence of a catalyst like piperidine in refluxing ethanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The triazolo-thiadiazole core is conserved across analogs, but substituents at the 3- and 6-positions dictate pharmacological and physicochemical profiles. Key comparisons are summarized below:
Key Observations :
- Quinoline vs. Phenyl Ether (Allyl): The target compound’s quinoline group (C₁₀H₇N) provides a larger aromatic system compared to the allyl phenyl ether (C₉H₁₀O), favoring interactions with biological targets like DNA topoisomerases .
- Butyl vs.
- Electron-Donating Substituents : Methoxy groups (e.g., in ) enhance electron density, influencing binding to inflammatory mediators like COX-2 .
Q & A
Q. What are the established synthetic routes for 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of a substituted hydrazide intermediate (e.g., 2-methylquinoline-4-carbohydrazide).
- Step 2: Cyclization with carbon disulfide (CS₂) in alkaline ethanol to form the triazolothiadiazole core.
- Step 3: Functionalization via alkylation or aryl coupling reactions to introduce the butyl group. Key reagents include phosphorus oxychloride (POCl₃) for cyclization and hydrazine hydrate for intermediate purification . Optimized conditions (e.g., reflux in ethanol for 12–24 h) yield 60–75% purity, with recrystallization in ethanol improving purity to >95% .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Hydrazide cyclization | 65 | CS₂, POCl₃, KOH | |
| Alkylation post-cyclization | 72 | 1-bromobutane, DMF |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–C = 1.38–1.42 Å) and dihedral angles between quinoline and triazolothiadiazole rings .
- NMR spectroscopy: ¹H NMR signals at δ 8.2–8.5 ppm confirm aromatic protons; ¹³C NMR distinguishes carbons in the triazole (δ 150–160 ppm) and thiadiazole (δ 165–170 ppm) moieties .
- Mass spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 380.12) validate the molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) arise due to:
- Assay variability: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines .
- Solubility issues: Use of DMSO (>1% v/v) may inhibit cellular uptake .
- Structural analogs: Minor substituent changes (e.g., butyl vs. phenyl groups) drastically alter activity . Resolution: Standardize assays using CLSI guidelines, employ orthogonal assays (e.g., fluorescence-based vs. colony counting), and validate via dose-response curves .
Q. How can computational modeling predict the compound’s binding interactions with p38 MAP kinase?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used:
- Docking: Identifies key interactions (e.g., hydrogen bonds between the triazole ring and kinase residue Lys53) .
- MD simulations (100 ns): Assess binding stability (RMSD < 2.0 Å) and free energy (ΔG = -9.8 kcal/mol via MM-PBSA) . Validation: Compare with co-crystal structures of analogs (e.g., 3-(2-fluorophenyl) derivatives resolved at 1.8 Å resolution) .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
Methodological Answer: Strategies include:
- Prodrug synthesis: Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility .
- Microsomal stability assays: Use liver microsomes (human/rat) to quantify metabolic half-life (t₁/₂ > 60 min preferred) .
- LogP optimization: Modify substituents (e.g., replace butyl with polar groups) to achieve LogP 2–4 (via HPLC) .
Data Contradiction Analysis
Issue: Conflicting cytotoxicity reports (e.g., IC₅₀ = 5 μM vs. 20 μM in MCF-7 cells).
Root Cause:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
